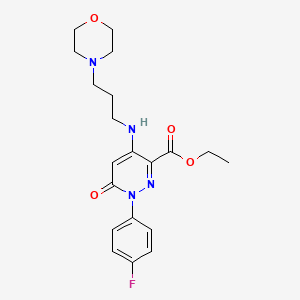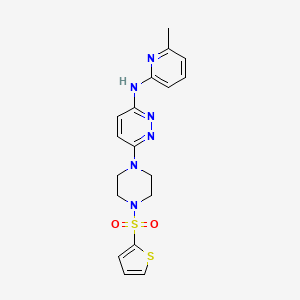![molecular formula C17H16N4O3 B2615944 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-13-4](/img/structure/B2615944.png)
3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones This compound is characterized by its unique structure, which includes a furan ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one core
準備方法
The synthesis of 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan-3-carbonyl intermediate: This step involves the acylation of furan with an appropriate acylating agent to form the furan-3-carbonyl compound.
Synthesis of the piperidin-4-yl intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furan-3-carbonyl intermediate.
Cyclization to form the pyrido[2,3-d]pyrimidin-4(3H)-one core: The final step involves the cyclization of the intermediate compound to form the pyrido[2,3-d]pyrimidin-4(3H)-one core. This step typically requires the use of a strong base and elevated temperatures to facilitate the cyclization reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as the use of microwave irradiation to reduce reaction times and improve yields .
化学反応の分析
3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with studies indicating broad-spectrum antibacterial and antifungal activity.
Cancer Research: Pyrimidine derivatives, including this compound, have been explored for their anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. For its anticancer activity, the compound may interfere with cellular signaling pathways, such as the ERK5 pathway, which is involved in cell proliferation and survival .
類似化合物との比較
3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives, such as:
2-thioxodihydropyrido[2,3-d]pyrimidine: This compound also exhibits broad-spectrum antimicrobial activity but differs in its sulfur-containing thioxo group.
Pyrazolo[3,4-d]pyrimidine: This derivative has been studied for its CDK2 inhibitory activity and potential anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(12-5-9-24-10-12)20-7-3-13(4-8-20)21-11-19-15-14(17(21)23)2-1-6-18-15/h1-2,5-6,9-11,13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUGNCZXQGCFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2615863.png)


![3-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2615869.png)

![3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2615871.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide](/img/structure/B2615877.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2615881.png)
![8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615883.png)

